molecular formula C23H24O9 B12303842 Glyceryl 1,3-diferulate CAS No. 83008-46-2

Glyceryl 1,3-diferulate

Cat. No.: B12303842
CAS No.: 83008-46-2
M. Wt: 444.4 g/mol
InChI Key: PATJZXBBUQEFOY-NXZHAISVSA-N
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Description

Glyceryl 1,3-diferulate is a water-soluble ester of ferulic acid. Ferulic acid, known for its antioxidant and UV-absorbing properties, is widely used in the food, cosmetics, and pharmaceutical industries. This compound retains these beneficial properties while enhancing solubility in hydrophilic media, making it a valuable compound for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 1,3-diferulate is typically synthesized through the enzymatic transesterification of ethyl ferulate with glycerol. This process involves the use of ionic liquids as reaction media to enhance enzyme stability and reaction rates. The reaction is carried out at a temperature of 70°C for 12 hours, achieving high conversion rates and yields .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic transesterification methods. The use of immobilized lipase from Candida antarctica in a solvent-free system has been optimized for high-purity production. This method ensures efficient mass transfer, initial reaction rates, and enzyme durability .

Chemical Reactions Analysis

Types of Reactions: Glyceryl 1,3-diferulate primarily undergoes transesterification reactions. It can also participate in oxidation and reduction reactions due to the presence of ferulic acid moieties.

Common Reagents and Conditions:

    Transesterification: Ethyl ferulate and glycerol in the presence of ionic liquids and immobilized lipase.

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products:

Scientific Research Applications

Glyceryl 1,3-diferulate has a wide range of applications in scientific research:

Mechanism of Action

Glyceryl 1,3-diferulate exerts its effects primarily through its antioxidant properties. The ferulic acid moieties in the compound scavenge free radicals, thereby protecting cells and tissues from oxidative damage. This mechanism involves the donation of hydrogen atoms to neutralize free radicals, preventing them from causing cellular damage .

Comparison with Similar Compounds

    Glyceryl ferulate: Another ester of ferulic acid with similar antioxidant and UV-absorbing properties.

    Mono glyceryl ferulate: A water-soluble derivative of ferulic acid used in food and cosmetic formulations.

Uniqueness: Glyceryl 1,3-diferulate stands out due to its enhanced solubility in hydrophilic media and its ability to provide dual antioxidant and UV-protective effects. This makes it particularly valuable in applications where both properties are desired .

Properties

CAS No.

83008-46-2

Molecular Formula

C23H24O9

Molecular Weight

444.4 g/mol

IUPAC Name

[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+

InChI Key

PATJZXBBUQEFOY-NXZHAISVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

Origin of Product

United States

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